Cas no 2137917-19-0 (1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-)

1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-, is a fluorinated and allyl-substituted imidazole derivative with potential applications in medicinal chemistry and organic synthesis. The presence of a fluoro substituent enhances its metabolic stability and binding affinity, while the allyl group offers reactivity for further functionalization. This compound may serve as a versatile intermediate in the development of bioactive molecules, particularly in the design of enzyme inhibitors or receptor modulators. Its structural features, including the imidazole core, contribute to its ability to participate in hydrogen bonding and coordination chemistry, making it valuable for pharmaceutical and catalytic research. The compound is characterized by its synthetic flexibility and potential for tailored modifications.
1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- structure
2137917-19-0 structure
Product name:1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-
CAS No:2137917-19-0
MF:C13H13FN2
MW:216.254126310349
CID:5279523

1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- Chemical and Physical Properties

Names and Identifiers

    • 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-
    • Inchi: 1S/C13H13FN2/c1-2-3-11-6-12(8-13(14)7-11)9-16-5-4-15-10-16/h2,4-8,10H,1,3,9H2
    • InChI Key: LODAXUNNBAKCLP-UHFFFAOYSA-N
    • SMILES: C1N(CC2=CC(CC=C)=CC(F)=C2)C=CN=1

1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-698532-0.5g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
0.5g
$1866.0 2025-03-12
Enamine
EN300-698532-1.0g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
1.0g
$1944.0 2025-03-12
Enamine
EN300-698532-10.0g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
10.0g
$8357.0 2025-03-12
Enamine
EN300-698532-5.0g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
5.0g
$5635.0 2025-03-12
Enamine
EN300-698532-0.05g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
0.05g
$1632.0 2025-03-12
Enamine
EN300-698532-2.5g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
2.5g
$3809.0 2025-03-12
Enamine
EN300-698532-0.1g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
0.1g
$1711.0 2025-03-12
Enamine
EN300-698532-0.25g
1-{[3-fluoro-5-(prop-2-en-1-yl)phenyl]methyl}-1H-imidazole
2137917-19-0 95.0%
0.25g
$1789.0 2025-03-12

1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- Related Literature

Additional information on 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-

1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-: A Comprehensive Overview

The compound 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]-, with CAS No: 2137917-19-0, is a fascinating molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound belongs to the imidazole family, a class of heterocyclic compounds known for their versatile applications in drug design and materials science.

The structure of this compound is characterized by a central imidazole ring, which is fused with a substituted phenyl group at the 1-position. The phenyl group is further substituted with a fluoro atom at the 3-position and an allyl group (2-propen-1-yl) at the 5-position. This unique substitution pattern imparts distinct electronic and steric properties to the molecule, making it a valuable substrate for further chemical modifications.

Recent studies have highlighted the potential of imidazole derivatives in drug discovery, particularly in targeting various disease states such as cancer, inflammation, and neurodegenerative disorders. The presence of electron-withdrawing groups like fluorine and electron-donating groups like allyl in this compound creates a balance of electronic effects that can be exploited for designing bioactive molecules.

In terms of synthesis, imidazoles are typically prepared via the Paal-Knorr synthesis or through cyclization reactions involving β-diketones and ammonia derivatives. For this specific compound, the synthesis involves a multi-step process that includes nucleophilic aromatic substitution and subsequent cyclization to form the imidazole ring system.

The application of this compound extends beyond pharmaceuticals; it has also been explored in materials science for its potential as a building block in constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can act as coordinating sites, enabling interactions with metal ions to form stable structures with unique properties.

From an environmental standpoint, understanding the fate and behavior of this compound in natural systems is crucial for assessing its safety and sustainability. Recent research has focused on evaluating its biodegradation pathways under aerobic and anaerobic conditions, as well as its potential impact on aquatic ecosystems.

In conclusion, 1H-Imidazole, 1-[[3-fluoro-5-(2-propen-1-yl)phenyl]methyl]- stands out as a versatile molecule with promising applications across multiple disciplines. Its structure offers a platform for further chemical innovation, while its functional groups provide opportunities for tuning its properties to meet specific requirements in drug design and materials development.

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